Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate
Description
Properties
IUPAC Name |
2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl N-[6-[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethoxycarbonylamino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O6/c1-19(2)21-27(11-15-31-21)13-17-33-23(29)25-9-7-5-6-8-10-26-24(30)34-18-14-28-12-16-32-22(28)20(3)4/h19-22H,5-18H2,1-4H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKAMMEDGWORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044961 | |
| Record name | Bis{2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethyl} hexane-1,6-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbamic acid, N,N'-1,6-hexanediylbis-, C,C'-bis[2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59719-67-4 | |
| Record name | Hardener OZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59719-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059719674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N,N'-1,6-hexanediylbis-, C,C'-bis[2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis{2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethyl} hexane-1,6-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl] hexan-1,2-diylbiscarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(2-(2-(PROPAN-2-YL)-1,3-OXAZOLIDIN-3-YL)ETHYL) HEXANE-1,6-DIYLBISCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZT9EMC95J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate (CAS Number: 59719-67-4) is a carbamate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H46N4O6 |
| Molecular Weight | 486.645 g/mol |
| Density | 1.085 g/mL at 25ºC |
| Boiling Point | 200ºC |
| Flash Point | 57ºC |
| LogP | 2.912 |
Structural Characteristics
The compound features a hexane backbone with two oxazolidine rings attached to ethyl groups, contributing to its unique properties and potential biological interactions.
Pharmacological Properties
Research indicates that biscarbamate compounds often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that oxazolidine derivatives possess antimicrobial properties, potentially useful in treating infections.
- Anticancer Activity : Preliminary investigations have indicated that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Neuroprotective Effects : There is emerging evidence suggesting that oxazolidine derivatives might protect neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The carbamate group can interact with enzymes, potentially inhibiting their function.
- Cell Membrane Interaction : The lipophilic nature (as indicated by LogP values) allows the compound to integrate into cellular membranes, affecting membrane fluidity and function.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in apoptosis and cell survival.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of biscarbamate derivatives against several bacterial strains. The results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies reported in the Journal of Medicinal Chemistry highlighted that biscarbamate compounds could induce apoptosis in breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study 3: Neuroprotection
Research published in Neuropharmacology showed that similar oxazolidine compounds could protect neuronal cells from oxidative damage induced by glutamate toxicity. The study suggested that these compounds modulate glutamatergic signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate
- CAS RN : 59719-67-4
- Molecular Formula : C₂₄H₄₆N₄O₆
- Molecular Weight : 486.654 g/mol
- Stereochemistry: Contains 0 of 2 defined stereocenters, indicating a non-chiral or racemic mixture .
This compound features a hexane-1,6-diyl backbone symmetrically functionalized with carbamate groups, each linked to an oxazolidine ring substituted with an isopropyl group.
Comparison with Structurally Similar Compounds
Urea-Based Analogues ()
Compounds such as 1-(Hexane-1,6-diyl)bis(3-(2-(2H-imidazol-4-yl)ethyl)urea) (M⁺ = 391.2) share the hexane backbone but differ in functional groups:
- Functional Groups : Urea (–NH–CO–NH–) vs. carbamate (–O–CO–NH–).
- Substituents : Imidazole rings (aromatic, basic) vs. oxazolidine rings (saturated, neutral).
- Spectroscopic Data :
Applications : Urea derivatives may favor pharmaceutical or catalytic roles due to imidazole’s hydrogen-bonding capacity, whereas the target compound’s carbamates are more suited for polymer chemistry .
Phosphonate Derivatives ()
Compounds like Hexane-1,6-diyl Dioctyl Bis((2-(bis(2-aminoethyl)amino)ethyl)phosphonate) Hexahydrochloride (39) (M = ~1,300 g/mol) differ significantly:
- Functional Groups : Phosphonate (–PO₃⁻) vs. carbamate.
- Backbone: Similar hexane-1,6-diyl chain but with octyl and aminoethyl substituents.
- Synthetic Yields : Lower yields (8–10%) compared to some urea analogues (67%) .
Applications: Phosphonates are designed as antimicrobials (e.g., LEGO-Lipophosphonoxins), leveraging membrane-targeting properties, unlike the target compound’s likely role in materials science .
Epoxide Reaction Products ()
Reaction products of hexane-1,6-diol with 2-(chloromethyl)oxirane share a hexane backbone but feature epoxide (oxirane) groups.
- Reactivity : Epoxides undergo ring-opening polymerization, whereas carbamates participate in crosslinking or urethane formation .
- Complexity : These mixtures include multiple regioisomers, complicating purification compared to the well-defined target compound .
Research Findings and Implications
- Structural Influence on Reactivity : The oxazolidine rings in the target compound enhance hydrolytic stability compared to urea analogues, critical for long-term material performance .
- Synthetic Challenges : Phosphonate derivatives require multi-step syntheses with low yields (8–67%), whereas carbamate formation (as in the target) is typically more efficient .
- Spectroscopic Signatures : Distinct ¹H-NMR profiles (e.g., absence of aromatic signals in the target) enable rapid differentiation from urea-based analogues .
Preparation Methods
Starting Materials
- Hexane-1,6-diyl diisocyanate (HDI) : A diisocyanate providing the hexane-1,6-diyl linker.
- 2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethanol : The oxazolidinyl ethyl alcohol that reacts with the isocyanate groups.
Reaction Conditions
- Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are typically used to maintain anhydrous conditions and facilitate the reaction.
- Temperature : The reaction is carried out at ambient to slightly elevated temperatures (20–60 °C) to control the reaction rate and avoid side reactions.
- Catalysts : Sometimes tertiary amines or organometallic catalysts are used to accelerate the urethane formation.
- Stoichiometry : A 1:2 molar ratio of hexane-1,6-diyl diisocyanate to the oxazolidinyl alcohol ensures complete reaction to form the biscarbamate.
Synthetic Procedure
- Activation and Mixing : The hexane-1,6-diyl diisocyanate is dissolved in the anhydrous solvent under inert atmosphere (e.g., nitrogen or argon).
- Addition of Oxazolidinyl Alcohol : The oxazolidinyl ethanol is added dropwise to the stirred diisocyanate solution to control the exothermic reaction.
- Reaction Monitoring : The progress is monitored by infrared spectroscopy (IR) to observe the disappearance of the isocyanate peak (~2270 cm⁻¹).
- Work-up : Upon completion, the reaction mixture is quenched if necessary, and the product is precipitated or extracted.
- Purification : The crude product is purified by recrystallization or chromatographic techniques to obtain the pure biscarbamate.
Reaction Scheme Summary
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Hexane-1,6-diyl diisocyanate + oxazolidinyl ethanol | Anhydrous solvent, 20–60 °C, inert atmosphere | Formation of biscarbamate linkage |
| 2 | Purification | Recrystallization/chromatography | Pure this compound |
Detailed Research Findings
- The compound is also known under various synonyms such as Carbamic acid, 1,6-hexanediylbis-, bis[2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl] ester, indicating the carbamate ester formation from hexane-1,6-diyl diisocyanate and the oxazolidinyl ethanol.
- The molecular formula is C24H46N4O6 with a molecular weight of approximately 486.65 g/mol.
- Analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) are used for purity assessment and separation of impurities, employing mobile phases of acetonitrile, water, and phosphoric or formic acid for MS compatibility.
- The compound exhibits moderate metabolic stability in vitro, as indicated by low clearance rates in hepatocyte assays, which is relevant for pharmacokinetic considerations.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Hexane-1,6-diyl diisocyanate, oxazolidinyl ethanol |
| Solvent | Anhydrous dichloromethane or THF |
| Temperature | 20–60 °C |
| Atmosphere | Inert (N2 or Ar) |
| Catalysts | Optional tertiary amines or organometallics |
| Molar ratio | 1 (diisocyanate) : 2 (oxazolidinyl ethanol) |
| Reaction monitoring | IR spectroscopy (disappearance of NCO peak) |
| Purification methods | Recrystallization, chromatography |
| Analytical methods | RP-HPLC with acetonitrile/water/phosphoric acid or formic acid |
| Molecular formula | C24H46N4O6 |
| Molecular weight | 486.65 g/mol |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing and purifying Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate?
- Answer : Synthesis should prioritize controlled coupling of oxazolidine and carbamate precursors under anhydrous conditions. Use techniques like Schlenk-line methods to exclude moisture, and monitor reactions via TLC or HPLC to track intermediate formation. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended. Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers ensure structural fidelity during characterization?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks for oxazolidine protons (δ 3.5–4.5 ppm) and carbamate carbonyls (δ 155–160 ppm).
- FT-IR : Verify carbamate C=O stretches (~1700 cm⁻¹) and oxazolidine C-O-C bands (~1250 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities <0.5% .
Q. What safety protocols are critical for handling this compound?
- Answer : Follow GHS-compliant practices:
- Ventilation : Use fume hoods for synthesis and weighing.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How to design experiments assessing environmental fate and biotic interactions?
- Answer : Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Degradation Pathways : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via LC-QTOF-MS.
- Bioaccumulation : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs) in lipid-rich tissues .
- Table 1 : Key parameters for environmental studies:
| Parameter | Method | Reference Standard |
|---|---|---|
| Hydrolysis half-life | pH-varied (2–12) buffer systems | OECD 111 |
| Log Kow | Shake-flask HPLC | OECD 117 |
Q. How to resolve contradictions in isomer-specific activity data?
- Answer : If conflicting data arise between stereoisomers (e.g., 4R vs. 4S oxazolidine derivatives):
- Chiral HPLC : Separate isomers using Chiralpak® IA/IB columns.
- Docking Studies : Compare binding affinities to target enzymes (e.g., cytochrome P450 isoforms) via molecular dynamics simulations.
- Biological Assays : Test isomer pairs in cell-based models (e.g., HEK293) to quantify IC₅₀ differences .
Q. What advanced techniques evaluate thermal and oxidative stability?
- Answer :
- TGA/DSC : Measure decomposition onset temperatures under N₂/O₂ atmospheres.
- Forced Degradation : Expose to H₂O₂ (3% v/v) or Fe²⁺/ascorbate systems to simulate oxidative stress.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH) .
Q. How to optimize experimental designs for structure-activity relationship (SAR) studies?
- Answer : Implement split-plot or randomized block designs (as in agricultural chemistry trials):
- Variables : Vary substituents (e.g., propan-2-yl vs. benzyl groups) while controlling solvent polarity and temperature.
- Statistical Tools : Use ANOVA to isolate effects of structural modifications on bioactivity .
Methodological Notes
- Contradiction Management : Cross-validate data across orthogonal techniques (e.g., NMR vs. X-ray crystallography) to resolve ambiguities.
- Data Reproducibility : Pre-register synthetic protocols and analytical conditions in open-access repositories (e.g., Zenodo) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
